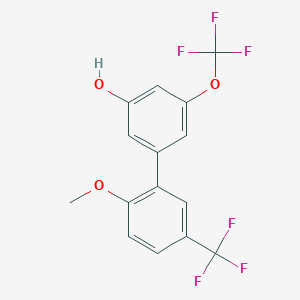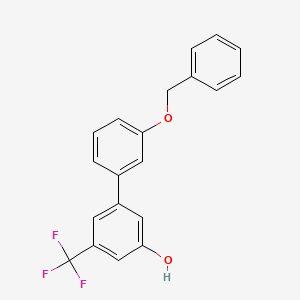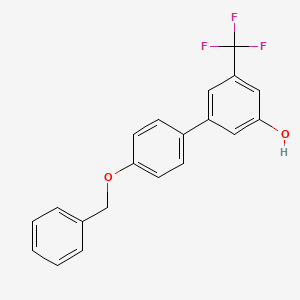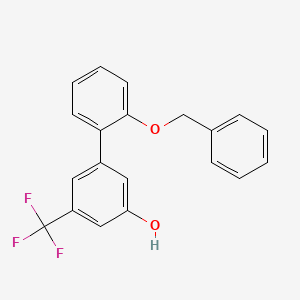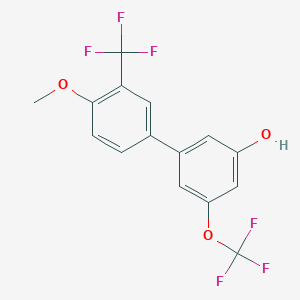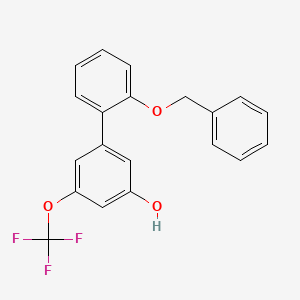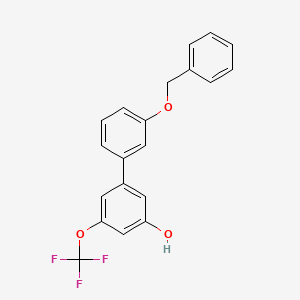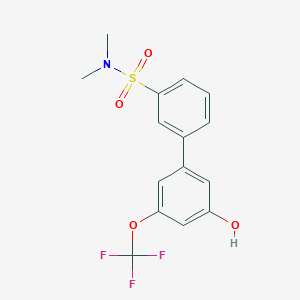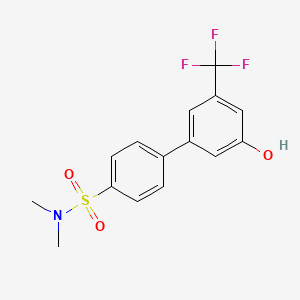
5-(4-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% (5-DMPT-95%) is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile compound used in a variety of experiments and applications, ranging from biochemical and physiological effects to organic synthesis. 5-DMPT-95% is a highly reactive compound that can be used in a variety of chemical reactions, and its unique properties make it an ideal choice for many laboratory experiments. In
Scientific Research Applications
5-DMPT-95% is used in a variety of scientific research applications. It is used in organic synthesis reactions, such as the preparation of heterocyclic compounds and the synthesis of pharmaceuticals. It is also used as a catalyst in the synthesis of polymers and in the synthesis of organometallic compounds. In addition, 5-DMPT-95% is used in the synthesis of organic compounds, such as dyes and pigments, and in the synthesis of organic compounds for use in the medical field.
Mechanism of Action
The mechanism of action of 5-DMPT-95% is based on its unique chemical structure. The compound has a trifluoromethyl group, which is a highly electronegative group, and a dimethylsulfamoylphenyl group, which is a highly electrophilic group. The combination of these two groups makes 5-DMPT-95% a very reactive compound. When the compound is exposed to a nucleophile, such as an alcohol or a halide, the trifluoromethyl group attacks the nucleophile, resulting in a nucleophilic substitution reaction. The dimethylsulfamoylphenyl group then acts as a leaving group, allowing the reaction to proceed.
Biochemical and Physiological Effects
5-DMPT-95% has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as anti-tumor activity. It has also been shown to have antifungal and antibacterial properties. In addition, 5-DMPT-95% has been shown to have neuroprotective and neuroregenerative effects, and it has been used in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
The use of 5-DMPT-95% in laboratory experiments has several advantages. It is a highly reactive compound, making it an ideal choice for organic synthesis reactions. In addition, it is a versatile compound, making it suitable for a variety of experiments. Furthermore, it is a relatively inexpensive compound, making it an economical choice for laboratory experiments.
However, there are also some limitations to the use of 5-DMPT-95% in laboratory experiments. The compound is highly reactive, meaning that it must be handled with care. In addition, it is a relatively new compound, meaning that there is still much to be learned about its properties and applications.
Future Directions
The use of 5-DMPT-95% in scientific research has great potential for the future. It is a versatile compound that can be used in a variety of experiments and applications. In the future, it could be used in the synthesis of more complex compounds, such as pharmaceuticals and polymers. In addition, it could be used in the development of new drugs and treatments for diseases. Finally, it could be used in the development of new materials, such as nanomaterials, for use in a variety of applications.
Synthesis Methods
5-DMPT-95% is synthesized using a method known as the Williamson ether synthesis. This method involves the reaction of a nucleophile, such as a halide or an alcohol, with an alkyl halide in the presence of a base. The reaction proceeds with an SN2 mechanism, where the nucleophile displaces the halide group from the alkyl halide. In the case of 5-DMPT-95%, the reaction is performed between the nucleophile 4-N,N-dimethylsulfamoylphenyl bromide and the alkyl halide 3-trifluoromethylphenol. The reaction is carried out in an aprotic solvent, such as dichloromethane, and is catalyzed by a base, such as potassium carbonate. After the reaction is complete, the compound is purified by recrystallization.
properties
IUPAC Name |
4-[3-hydroxy-5-(trifluoromethyl)phenyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-19(2)23(21,22)14-5-3-10(4-6-14)11-7-12(15(16,17)18)9-13(20)8-11/h3-9,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRRZMQDJVFHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

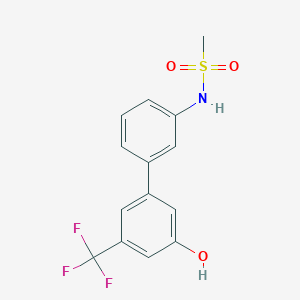

![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384983.png)

